molecular formula C20H22N4S B5303106 2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B5303106
M. Wt: 350.5 g/mol
InChI Key: OXDJLFQXFSYVPT-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a series of amination reactions.

    Final Coupling: The final step involves coupling the thiazole ring with the pyridine-piperazine moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that improve reaction efficiency and product isolation.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE would depend on its specific biological target. Generally, it might interact with:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    DNA/RNA: Intercalating with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-OXAZOLE: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-IMIDAZOLE: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-(3-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-16-5-4-6-17(13-16)20-22-18(15-25-20)14-23-9-11-24(12-10-23)19-7-2-3-8-21-19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJLFQXFSYVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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